molecular formula C7H2F12O2 B105884 7H-Dodecafluoroheptanoic acid CAS No. 1546-95-8

7H-Dodecafluoroheptanoic acid

Cat. No.: B105884
CAS No.: 1546-95-8
M. Wt: 346.07 g/mol
InChI Key: JZHDEEOTEUVLHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-Dodecafluoroheptanoic acid is a perfluorinated carboxylic acid with the molecular formula C7HF13O2. This compound is known for its high thermal stability and resistance to chemical reactions, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Dodecafluoroheptanoic acid typically involves the fluorination of heptanoic acid derivatives. One common method is the electrochemical fluorination (ECF) process, where heptanoic acid is subjected to electrolysis in the presence of hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms, resulting in the formation of the perfluorinated compound.

Industrial Production Methods

Industrial production of this compound often employs large-scale electrochemical fluorination. This method is favored due to its efficiency and ability to produce high-purity perfluorinated compounds. The reaction conditions typically involve temperatures ranging from -20°C to 0°C and the use of anhydrous hydrogen fluoride as the fluorinating agent .

Chemical Reactions Analysis

Types of Reactions

7H-Dodecafluoroheptanoic acid is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carboxyl group can be replaced by other functional groups.

    Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under elevated temperatures.

    Esterification: Typically involves the use of sulfuric acid or hydrochloric acid as catalysts and heating the mixture to reflux.

Major Products

    Esterification: Produces esters of this compound, which are used in various applications such as lubricants and surfactants.

Scientific Research Applications

7H-Dodecafluoroheptanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
  • 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate
  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate

Uniqueness

7H-Dodecafluoroheptanoic acid is unique due to its specific structure, which provides a balance of hydrophobicity and reactivity. Compared to similar compounds, it offers a distinct combination of thermal stability and resistance to chemical reactions, making it suitable for specialized industrial applications .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F12O2/c8-1(9)3(10,11)5(14,15)7(18,19)6(16,17)4(12,13)2(20)21/h1H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHDEEOTEUVLHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF2HC5F10COOH, C7H2F12O2
Record name Heptanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70165670
Record name 7H-Perfluoroheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1546-95-8
Record name 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1546-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001546958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7H-Perfluoroheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.803
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7H-Dodecafluoroheptanoic acid
Reactant of Route 2
7H-Dodecafluoroheptanoic acid
Reactant of Route 3
7H-Dodecafluoroheptanoic acid
Reactant of Route 4
7H-Dodecafluoroheptanoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
7H-Dodecafluoroheptanoic acid
Reactant of Route 6
7H-Dodecafluoroheptanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.